molecular formula C22H22N2O B5743126 2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5743126
M. Wt: 330.4 g/mol
InChI Key: DJYIBPYFEVCDOX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a phenylpiperazine moiety, and an ethanone group

Properties

IUPAC Name

2-naphthalen-1-yl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(17-19-9-6-8-18-7-4-5-12-21(18)19)24-15-13-23(14-16-24)20-10-2-1-3-11-20/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYIBPYFEVCDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of naphthalene derivatives with phenylpiperazine under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acylated naphthalene is then reacted with phenylpiperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Formation of naphthalene-1-carboxylic acid or phenylpiperazine derivatives.

    Reduction: Formation of 2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanol.

    Substitution: Various substituted naphthalene or phenylpiperazine derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Naphthyl)-2-(4-phenylpiperazin-1-yl)ethanone
  • 2-(Naphthalen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone
  • 1-(Naphthalen-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Uniqueness

2-(Naphthalen-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both naphthalene and phenylpiperazine moieties in the same molecule allows for diverse interactions and applications that may not be achievable with other similar compounds.

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